8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a naphthalen-1-ylmethyl group attached to a purine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the purine core.
Attachment of the Methyl Group: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Addition of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is attached through Friedel-Crafts alkylation or similar reactions, using naphthalen-1-ylmethanol or related compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine for nucleophilic substitution, methyl iodide for alkylation.
Major Products Formed
Scientific Research Applications
8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
8-(Benzylamino)-3-methyl-7-(phenylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
8-(Benzylamino)-3-methyl-7-(pyridin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a pyridin-1-ylmethyl group.
Uniqueness
The uniqueness of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group, in particular, may enhance its interactions with certain molecular targets, leading to unique applications and effects.
Properties
CAS No. |
476480-10-1 |
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Molecular Formula |
C24H21N5O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-(benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H21N5O2/c1-28-21-20(22(30)27-24(28)31)29(23(26-21)25-14-16-8-3-2-4-9-16)15-18-12-7-11-17-10-5-6-13-19(17)18/h2-13H,14-15H2,1H3,(H,25,26)(H,27,30,31) |
InChI Key |
CMONLPNGGHGXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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